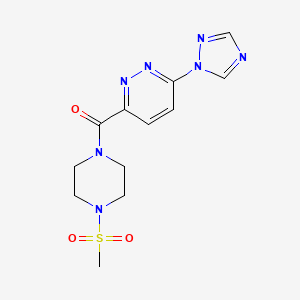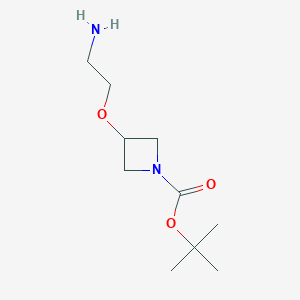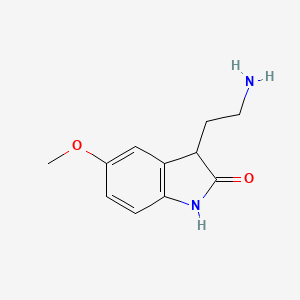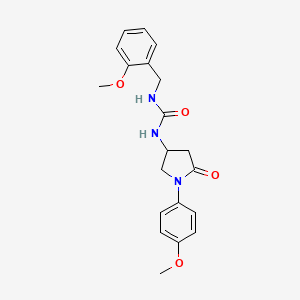
3-(difluoromethyl)-N-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(difluoromethyl)-N-methoxy-N-methylbenzamide” is likely an organic compound containing a benzamide core with a difluoromethyl group at the 3-position and N-methoxy-N-methyl groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-N-methoxy-N-methylbenzamide” would likely be planar due to the conjugation of the benzamide core. The difluoromethyl group at the 3-position would likely introduce some electron-withdrawing character .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of reactions. They can act as ligands in coordination chemistry, undergo hydrolysis to form benzoic acids, or participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzamides are typically solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación
Antibacterial Agents
3-Methoxybenzamide derivatives have been explored for their potent antistaphylococcal properties. By modifying the structure to include difluoromethyl groups, researchers have developed compounds with improved pharmaceutical properties. These modifications enhance the activity against the bacterial cell division protein FtsZ, indicating potential applications in creating new antibacterial agents with in vivo efficacy (Haydon et al., 2010).
Imaging Agents in Alzheimer's Disease
Difluorobenzamide derivatives have been synthesized and evaluated as potential PET radiotracers for imaging Alzheimer's disease. By labeling these compounds with carbon-11, researchers aim to track the progress of the disease and understand its pathophysiology more clearly (Gao, Wang, & Zheng, 2018).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have provided insights into the effects of intermolecular interactions on molecular geometry. These findings are relevant for designing more effective compounds by understanding how different substituents influence the molecular structure and reactivity (Karabulut et al., 2014).
Catalysis
The Rh(III)-catalyzed olefination of N-methoxybenzamides demonstrates the utility of these compounds in synthetic chemistry, where the N-O bond serves as an internal oxidant. This process is notable for its mild conditions and high selectivity, suggesting applications in the efficient synthesis of complex molecules (Rakshit et al., 2011).
Material Science
In the realm of materials science, difluorobenzamide derivatives have been explored for their reactivity with perfluoro-methyl-hypofluorite, leading to novel fluorination methods. This research is crucial for developing new materials with specific properties, such as increased resistance to degradation or improved electrical conductivity (Venturini et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, fluxapyroxad, targets the succinate dehydrogenase in complex ii of the mitochondrial respiratory chain .
Mode of Action
Fluxapyroxad, a compound with a similar structure, inhibits succinate dehydrogenase in complex ii of the mitochondrial respiratory chain, resulting in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The inhibition of succinate dehydrogenase by fluxapyroxad, a structurally similar compound, would affect the citric acid cycle and the electron transport chain, leading to the inhibition of atp production .
Result of Action
The inhibition of succinate dehydrogenase by fluxapyroxad, a structurally similar compound, would result in the inhibition of atp production, affecting the energy metabolism of the target organism .
Propiedades
IUPAC Name |
3-(difluoromethyl)-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-4-7(6-8)9(11)12/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUWXZFMCIGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)



![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2689957.png)



![4-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2689963.png)

![N-isobutyl-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689967.png)